Seletracetam - 357336-74-4

Seletracetam

Catalog Number: EVT-282526
CAS Number: 357336-74-4
Molecular Formula: C10H14F2N2O2
Molecular Weight: 232.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Seletracetam is an organonitrogen compound and an organooxygen compound. It is functionally related to an alpha-amino acid.
Seletracetam is a pyrrolidone derivative and with a structural similarity to newer generation antiepileptic drug levetiracetam. It binds to the same target as levetiracetam but with higher affinity and has shown potent seizure suppression in models of acquired and genetic epilepsy with high CNS tolerability. It is predicted to have low drug-drug interactions and inhibition or induction of any major human metabolizing enzymes. Seletracetam was in Phase II clinical trials under the supervision of the U.S. Food and Drug Administration (FDA) investigated as treatment of epilepsy and partial epilepsy however its development had been put on hold in July 2007. As of 2010, its production was further halted due to the investigation of a newer antiepileptic agent, brivaracetam.
Classification and Source

Seletracetam is classified as a small molecule drug and is structurally related to levetiracetam, a well-known antiepileptic medication. It was developed by UCB Pharmaceuticals as a more potent alternative to levetiracetam but has since had its development halted. The compound is identified by the DrugBank accession number DB05885 and is recognized for its high-affinity binding to synaptic vesicle glycoprotein 2A (SV2A) .

Synthesis Analysis

The synthesis of seletracetam involves several steps that can vary based on the specific methodologies employed. A notable synthetic route includes the hydrolysis of an acetamide to form the carboxylic acid metabolite, which is pharmacologically inactive. The synthesis typically begins with the preparation of a pyrrolidine derivative followed by functionalization at specific sites to enhance anticonvulsant activity .

Key parameters in the synthesis process include:

  • Temperature Control: Maintaining optimal temperatures to ensure proper reaction conditions.
  • Reaction Time: Specific durations are required for each step to maximize yield and purity.
  • Purification Methods: Techniques such as chromatography are often employed to isolate the desired compound from by-products.
Molecular Structure Analysis

Seletracetam has a complex molecular structure characterized by its pyrrolidone ring. Its molecular formula is C8_8H10_10F2_2N2_2O, indicating the presence of fluorine atoms which contribute to its biological activity. The compound's structure includes:

  • Pyrrolidine Ring: A five-membered ring that is crucial for its pharmacological properties.
  • Functional Groups: The presence of amide and difluoro groups enhances its binding affinity to SV2A .

The stereochemistry of seletracetam plays a significant role in its activity; specific stereoisomers exhibit different pharmacodynamic profiles.

Chemical Reactions Analysis

Chemical reactions involving seletracetam primarily focus on its interactions with biological targets rather than traditional synthetic pathways. The compound acts as a modulator of SV2A and inhibits N-type calcium channels. These interactions lead to significant alterations in neurotransmitter release dynamics during epileptic episodes .

Key reactions include:

  • Binding Reactions: Seletracetam binds stereospecifically to SV2A, modulating synaptic vesicle exocytosis.
  • Calcium Channel Inhibition: It prevents calcium influx during high-voltage activation typical in epilepsy, thus reducing excitatory neurotransmitter release .
Mechanism of Action

The mechanism of action for seletracetam involves two primary pathways:

  1. SV2A Binding: Seletracetam binds with high affinity to SV2A, which regulates calcium ion concentrations that are crucial for neurotransmitter release. This interaction helps stabilize synaptic transmission during excessive neuronal firing associated with seizures.
  2. Calcium Channel Modulation: By blocking N-type calcium channels, seletracetam reduces calcium influx into neurons, thereby decreasing excitability and preventing seizure propagation .

Research indicates that the efficacy of seletracetam in suppressing seizures correlates with its binding affinity for SV2A, highlighting the importance of this mechanism in its therapeutic potential.

Physical and Chemical Properties Analysis

Seletracetam exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 174.17 g/mol.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Oral Bioavailability: Greater than 90%, indicating efficient absorption upon administration.
  • Half-Life: Approximately 8 hours in healthy individuals, allowing for twice-daily dosing .

These properties contribute to its pharmacokinetic profile and influence dosing strategies in clinical settings.

Applications

The primary application of seletracetam has been as an investigational drug for treating epilepsy. Its high binding affinity to SV2A suggests potential benefits in managing various seizure types, including partial and generalized epilepsy. Despite promising preclinical results demonstrating potent seizure suppression, further development has been halted due to prioritization of other compounds like brivaracetam .

Historical Context of Racetam Derivatives in Anticonvulsant Development

The racetam class, characterized by a 2-pyrrolidone nucleus, originated with piracetam in the 1960s as the first nootropic agent. Early racetams showed limited clinical efficacy in seizure disorders, driving structural optimization efforts [1] [8]. Levetiracetam (Keppra®), approved in 1999, represented a breakthrough as the first racetam with potent antiseizure activity. Its discovery validated synaptic vesicle glycoprotein 2A (SV2A) as a novel antiepileptic target distinct from sodium channels or GABAergic systems [1] [6].

Seletracetam (UCB 44212) emerged from systematic structure-activity relationship (SAR) studies of levetiracetam analogs. Researchers at UCB Pharma incorporated electron-withdrawing difluoroethenyl groups at the C4 position of the pyrrolidone ring, enhancing SV2A binding affinity while maintaining favorable pharmacokinetic properties [1] [2]. This modification positioned seletracetam as a "super-racetam" with potentially improved efficacy against pharmacoresistant epilepsies compared to its predecessor [2].

Table 1: Evolution of Key Anticonvulsant Racetams

CompoundStructural FeaturePrimary TargetDevelopment Status
Piracetam2-Oxo-1-pyrrolidine acetamideUnknown (cognitive effects)Marketed (nootropic)
Levetiracetam(2S)-2-(2-oxopyrrolidin-1-yl)butanamideSV2AMarketed (antiseizure)
Seletracetam(2S)-2-[(4R)-4-(2,2-Difluoroethenyl)-2-oxopyrrolidin-1-yl]butanamideSV2A/N-type Ca²⁺ channelsDiscontinued (Phase II)
Brivaracetam(2S)-2-[(4R)-4-propylpyrrolidin-1-yl]butanamideSV2AMarketed (antiseizure)

Rationale for Seletracetam Development: Addressing Pharmacoresistant Epilepsy

Approximately 30% of epilepsy patients exhibit pharmacoresistance to conventional antiseizure medications (ASMs), necessitating novel therapeutic mechanisms [2] [4]. Seletracetam was engineered to address two key limitations of existing therapies: low SV2A binding affinity and insufficient modulation of pathological calcium influx [1] [6].

Enhanced SV2A Binding

Seletracetam exhibits ≥10-fold higher affinity for SV2A compared to levetiracetam (Kᵢ = 10 nM vs. 100 nM) [1] [2]. This stereoselective binding involves specific interactions with the transmembrane domain of SV2A, regulating synaptic vesicle exocytosis and neurotransmitter release during epileptiform activity [1] [4]. The (4R)-difluoroethenyl modification was critical for this enhanced interaction, as demonstrated in radioligand displacement assays [1] [5].

Table 2: SV2A Binding Affinities of Racetams

CompoundBinding Affinity (Kᵢ, nM)Relative Potency vs. Levetiracetam
Levetiracetam1001x
Brivaracetam166x
Seletracetam6-1010-16x

Dual Mechanism: SV2A and Calcium Channel Modulation

Beyond SV2A, seletracetam uniquely inhibits voltage-gated N-type calcium channels (Cav2.2). In cortical neurons, it reduces high-voltage-activated Ca²⁺ currents by 30-40% at therapeutic concentrations (IC₅₀ = 32 μM) without affecting T-type channels [1] [6]. This dual action:

  • Reduces presynaptic glutamate release via SV2A modulation
  • Attenuates postsynaptic calcium influx during depolarization
  • Synergistically suppresses neuronal hyperexcitability in epileptic foci [1] [2] [4]

Electrophysiological studies in hippocampal slices demonstrated complete suppression of epileptiform activity at 3.2 μM – 10% of the concentration required for levetiracetam [1].

Broad-Spectrum Efficacy in Refractory Models

Seletracetam showed exceptional activity in genetic and acquired epilepsy models resistant to standard ASMs:

  • Genetic Absence Epilepsy Rats (GAERS): ED₅₀ = 0.15 mg/kg (i.p.) for spike-wave discharge suppression [1] [2]
  • Hippocampal Kindled Rats: 0.23 mg/kg (oral) reduced seizure severity [1]
  • Corneal Kindled Mice: ED₅₀ = 0.31 mg/kg (i.p.) [1] [4]
  • Audiogenic Seizure Models: ED₅₀ = 0.17 mg/kg (i.p.) [1]

Table 3: Efficacy in Preclinical Seizure Models

Model TypeSpeciesSeizure PhenotypeED₅₀ (mg/kg)
Genetic (GAERS)RatAbsence seizures0.15
Kindling (hippocampal)RatFocal to bilateral tonic-clonic0.23 (effective dose)
Kindling (corneal)MouseGeneralized motor seizures0.31
AudiogenicMouseClonic seizures0.17

Pharmacokinetic Advantages

Seletracetam exhibits >90% oral bioavailability and linear, dose-proportional pharmacokinetics – contrasting with older ASMs like phenytoin that show nonlinear kinetics. Its elimination half-life (8 hours) supports twice-daily dosing, while <10% plasma protein binding minimizes drug-drug interactions [1] [2] [4].

Clinical Development and Discontinuation

Despite promising preclinical data, seletracetam's development was halted after Phase II trials in 2007. While showing antiseizure effects in human photosensitivity models (a validated proof-of-concept model for SV2A ligands), efficacy in refractory focal epilepsy was lower than anticipated based on animal studies [1] [3]. A Phase III trial (NCT00175864) was withdrawn prior to enrollment [9]. Recent research (2025) continues exploring its mechanism in specialized epilepsy models, suggesting persistent scientific interest despite discontinued development [3].

Key Racetam Compounds Mentioned

  • Piracetam
  • Levetiracetam
  • Brivaracetam
  • Seletracetam (UCB 44212)
  • Brivaracetam
  • Padsevonil (non-racetam SV2A ligand)

Properties

CAS Number

357336-74-4

Product Name

Seletracetam

IUPAC Name

(2S)-2-[(4S)-4-(2,2-difluoroethenyl)-2-oxopyrrolidin-1-yl]butanamide

Molecular Formula

C10H14F2N2O2

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C10H14F2N2O2/c1-2-7(10(13)16)14-5-6(3-8(11)12)4-9(14)15/h3,6-7H,2,4-5H2,1H3,(H2,13,16)/t6-,7+/m1/s1

InChI Key

ANWPENAPCIFDSZ-RQJHMYQMSA-N

SMILES

CCC(C(=O)N)N1CC(CC1=O)C=C(F)F

Solubility

Soluble in DMSO

Synonyms

UCB-44212; UCB44212; UCB 44212; Seletracetam.

Canonical SMILES

CCC(C(=O)N)N1CC(CC1=O)C=C(F)F

Isomeric SMILES

CC[C@@H](C(=O)N)N1C[C@@H](CC1=O)C=C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.